

A Comprehensive Technical Guide to Carane Stereoisomers and Nomenclature

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the stereochemistry of **carane**, a bicyclic monoterpene foundational to synthetic chemistry and drug discovery. We will dissect the nuances of its stereoisomers, establish a clear framework for its nomenclature based on IUPAC conventions, and present relevant physicochemical data and experimental protocols.

Core Structure and Systematic Nomenclature

Carane is a saturated bicyclic hydrocarbon with the chemical formula $C_{10}H_{18}$. Its systematic IUPAC name is 3,7,7-trimethylbicyclo[4.1.0]heptane.[1] The structure consists of a cyclohexane ring fused to a cyclopropane ring. The numbering of the bicyclic system begins at one of the bridgehead carbons (C1), proceeds along the larger ring to the other bridgehead carbon (C6), and concludes with the methylene bridge of the cyclopropane ring (C7).

The stereochemistry of **carane** is primarily defined by the relative orientation of the methyl group at the C3 position and the gem-dimethyl group at the C7 position with respect to the plane of the six-membered ring. The molecule possesses three chiral centers: C1, C3, and C6, leading to a variety of possible stereoisomers.

Diastereomers: Cis and Trans Isomerism

The fusion of the cyclopropane ring to the cyclohexane ring creates a rigid structure where the substituents on the cyclohexane ring can be oriented on the same side (cis) or on opposite

sides (trans) relative to the cyclopropane ring.[2][3] This gives rise to the two primary diastereomers of **carane**:

- **Cis-Carane**: The methyl group at C3 is on the same side of the cyclohexane ring as the cyclopropane ring.
- **Trans-Carane**: The methyl group at C3 is on the opposite side of the cyclohexane ring from the cyclopropane ring.

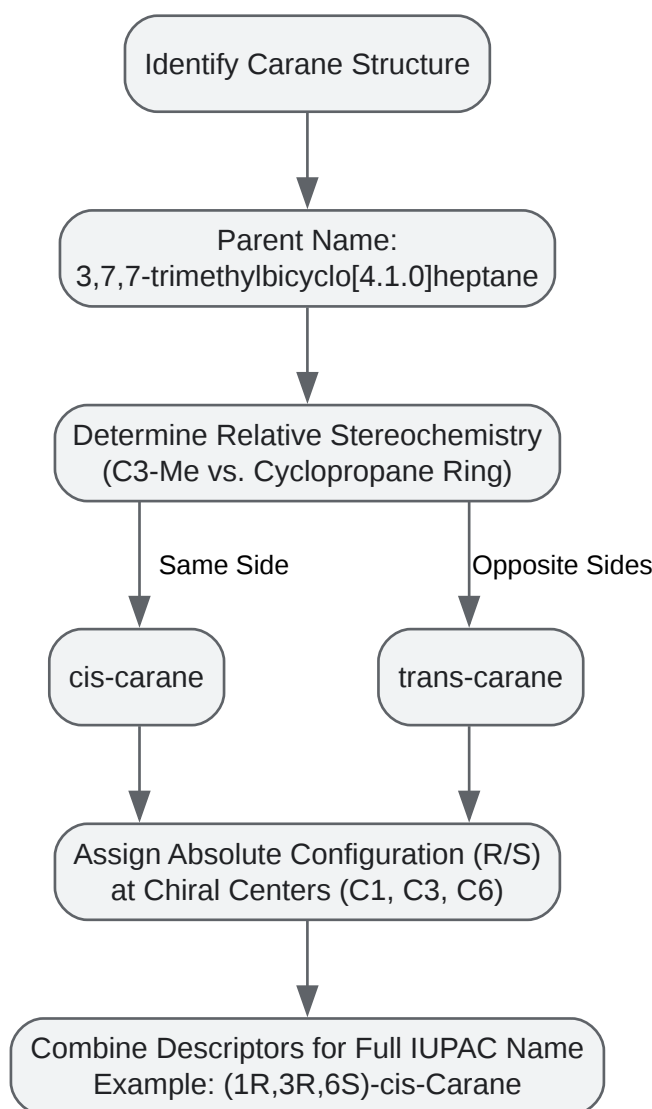
These diastereomers have distinct physical and chemical properties due to their different three-dimensional shapes.[4]

Enantiomers and Absolute Configuration (R/S Nomenclature)

Each diastereomer (cis and trans) is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.[5][6] The absolute configuration of each chiral center (C1, C3, and C6) is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an (R) or (S) descriptor.[7][8]

For example, the full IUPAC name for a specific cis-**carane** enantiomer is (1R,3R,6S)-3,7,7-trimethylbicyclo[4.1.0]heptane.[9] Its enantiomer would have the opposite configuration at all three chiral centers: (1S,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane.

The logical process for naming a **carane** stereoisomer is outlined in the diagram below.

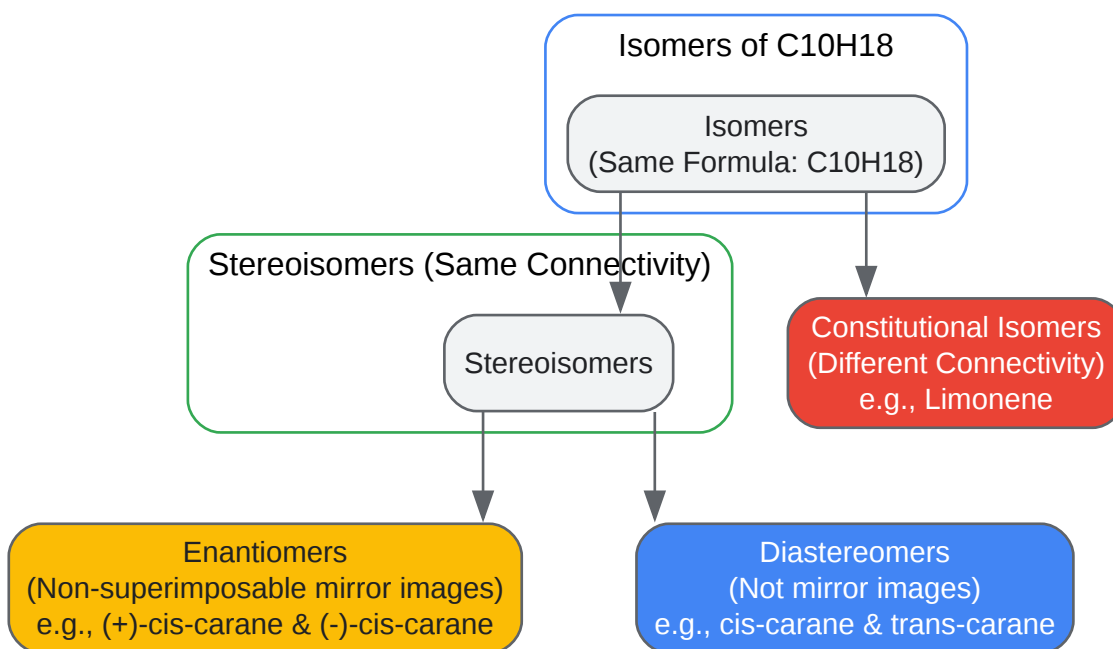


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Caption: Logical workflow for the systematic IUPAC naming of **carane** stereoisomers.

Classification of Carane Stereoisomers

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.^{[10][11]} **Carane** provides a classic example of stereoisomerism, where isomers have the same connectivity but differ in the spatial arrangement of their atoms.



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Caption: Classification of isomers with **carane** examples.

Physicochemical Properties of Carane

Stereoisomers

The spatial arrangement of atoms in stereoisomers influences their physical properties.

Enantiomers exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light (optical activity). Diastereomers, however, have distinct physical properties.^{[12][13]}

Property	(+)-cis-Carane	(-)-cis-Carane	trans-Carane (Isomer Mixture)
CAS Number	18968-24-6	20399-52-0	18968-23-5
Molecular Weight	138.25 g/mol [9]	138.25 g/mol	138.25 g/mol [14]
Boiling Point (K)	436.85 (Calculated) [15]	436.85 (Calculated)	~435-437
Density (g/cm ³ at 20°C)	~0.84	~0.84	~0.84
Specific Rotation ([α] _D)	+16.5°	-16.5°	Varies
logP (Octanol/Water)	3.079 (Calculated)[15]	3.079 (Calculated)	Varies

Note: Experimental data for isolated, pure **carane** stereoisomers is sparse. Many values are calculated or based on related structures. Enantiomers have equal and opposite specific rotation values.

Experimental Protocols

The synthesis and characterization of specific **carane** stereoisomers are crucial for their application in asymmetric synthesis and pharmaceutical development.

Synthesis: Catalytic Hydrogenation of (+)-3-Carene

A common route to the cis-**carane** skeleton is the stereoselective hydrogenation of (+)-3-carene, a major component of turpentine.[16] The catalyst directs the addition of hydrogen from the less sterically hindered face of the double bond.

- Objective: To synthesize (+)-cis-**carane** from (+)-3-carene.
- Reaction: (+)-3-Carene + H₂ → (+)-cis-**Carane**
- Reagents and Equipment:
 - (+)-3-carene (purified)

- Palladium on carbon (Pd/C, 5%) or Raney Nickel catalyst^[16]
- Solvent: Ethanol or Ethyl Acetate
- High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
- Hydrogen gas (H₂)
- Procedure:
 - A solution of (+)-3-carene in the chosen solvent is placed in the reaction vessel of the hydrogenator.
 - The catalyst (e.g., 5% Pd/C, ~1-2 mol%) is carefully added to the solution.
 - The apparatus is sealed, purged with nitrogen, and then filled with hydrogen gas to the desired pressure (e.g., 50-100 psi).
 - The reaction mixture is agitated (stirred or shaken) at room temperature or with gentle heating.
 - The reaction progress is monitored by observing the cessation of hydrogen uptake or by GC analysis of aliquots.
 - Upon completion, the vessel is depressurized, and the catalyst is removed by filtration through a pad of Celite.
 - The solvent is removed from the filtrate under reduced pressure (rotary evaporation).
 - The resulting crude (+)-cis-**carane** can be purified by fractional distillation.

Characterization: Spectroscopic Analysis

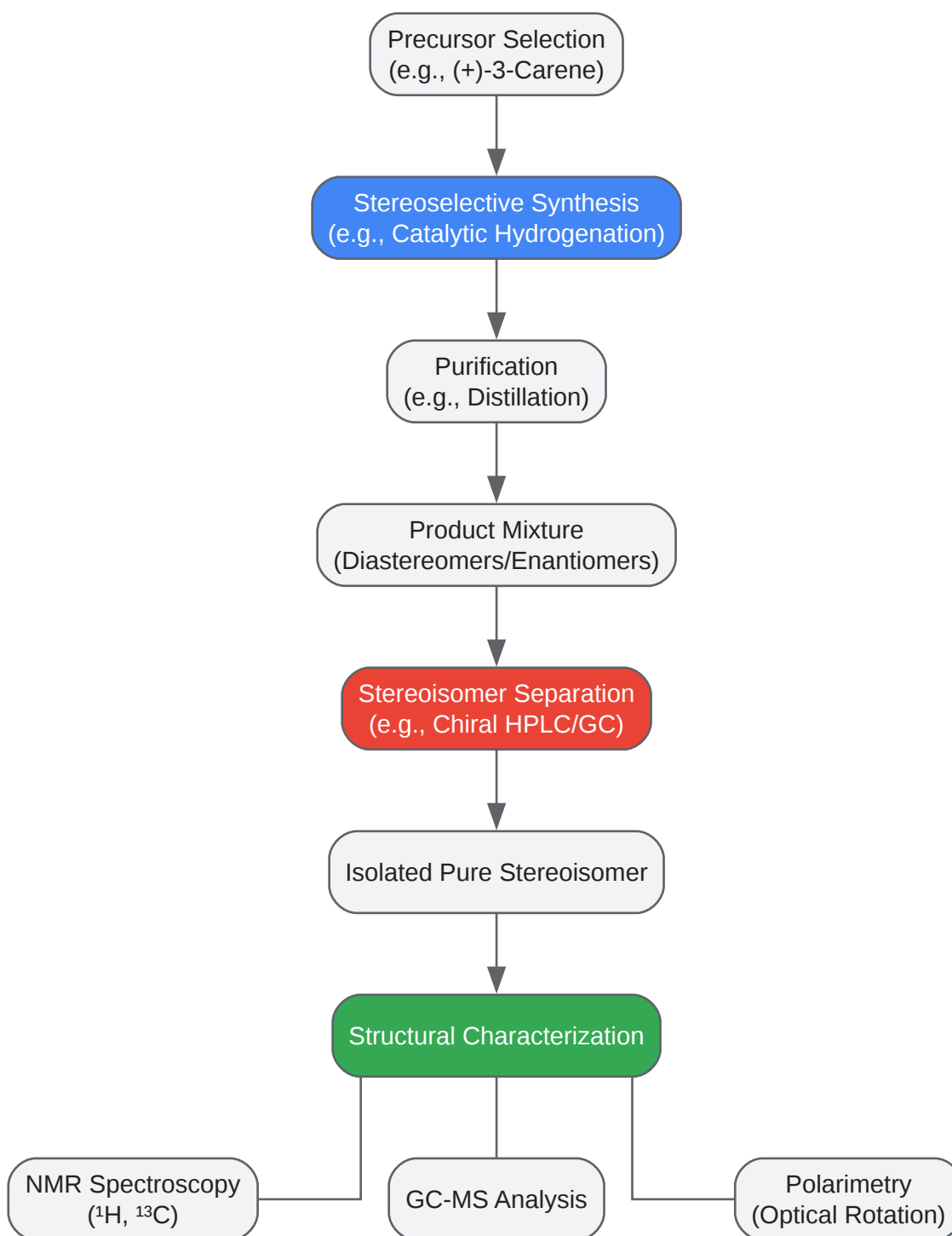
Distinguishing between **carane** stereoisomers requires spectroscopic techniques.^{[17][18][19][20]}

- ¹H NMR Spectroscopy: The proton NMR spectra of cis- and trans-**carane** will show characteristic differences in the chemical shifts and coupling constants of the protons on the

cyclohexane ring, particularly H3 and the bridgehead protons H1 and H6, due to their different spatial environments. The signals for the three methyl groups will also be distinct.

- ¹³C NMR Spectroscopy: The number of unique carbon signals will confirm the structure's symmetry. The chemical shifts of the carbons, especially C3 and the bridgehead carbons, will differ between the cis and trans diastereomers due to varying steric interactions.
- Gas Chromatography-Mass Spectrometry (GC-MS): While enantiomers are typically indistinguishable by standard GC-MS, diastereomers (cis and trans) will have different retention times. A chiral GC column is required to separate and identify individual enantiomers. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 138, with a fragmentation pattern characteristic of the **carane** skeleton.^[14]

The general workflow for producing and analyzing a specific **carane** stereoisomer is depicted below.



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Caption: General experimental workflow for the synthesis and analysis of **carane** stereoisomers.

Conclusion

The **carane** framework presents a rich field of study in stereochemistry. A thorough understanding of the distinctions between its cis and trans diastereomers, as well as their respective enantiomeric pairs, is fundamental. The application of systematic IUPAC nomenclature, including both relative (cis/trans) and absolute (R/S) stereodescriptors, allows for unambiguous communication among researchers. The protocols for stereoselective synthesis and detailed characterization are essential tools for harnessing the potential of these chiral building blocks in drug development and materials science.

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